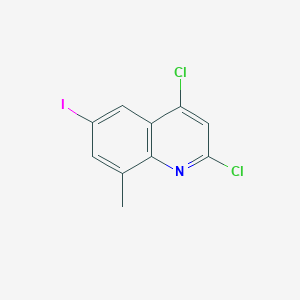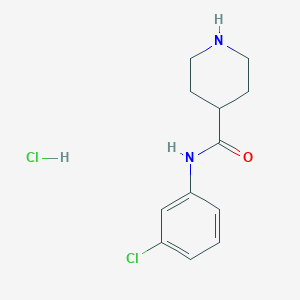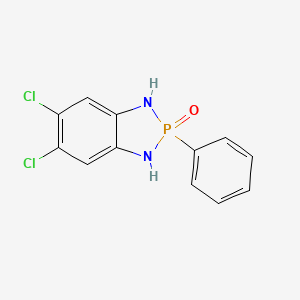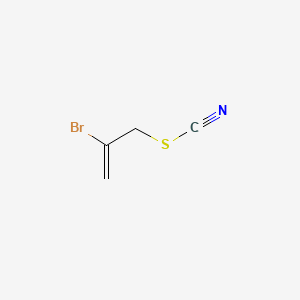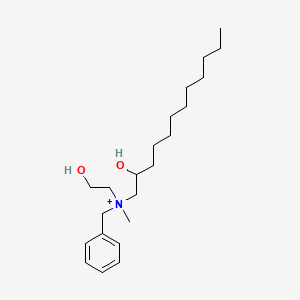
1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide is a chemical compound with a unique structure that combines a phenyl group, a pyridinium ion, and an ethanone moiety
Preparation Methods
The synthesis of 1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide typically involves the reaction of 1-phenyl-2-pyridin-1-ium-1-ylethanone with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinium ring are replaced by other groups.
Scientific Research Applications
1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide can be compared with similar compounds such as:
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar structure but contains a piperidine ring instead of a pyridinium ion.
2-Phenyl-1-(piperidin-1-yl)ethanone: Another related compound with a piperidine ring and different functional groups.
1-Phenyl-2-pyridin-1-ium-1-ylethanone;bromide: A closely related compound with a bromide counterion instead of hydrobromide
Properties
Molecular Formula |
C13H13BrNO+ |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanone;hydrobromide |
InChI |
InChI=1S/C13H12NO.BrH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1; |
InChI Key |
PXSUMUYPXZEXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-[3-[(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 8-O-[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dihydrochloride](/img/structure/B12813547.png)
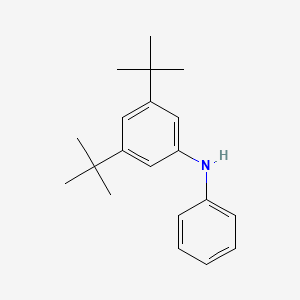
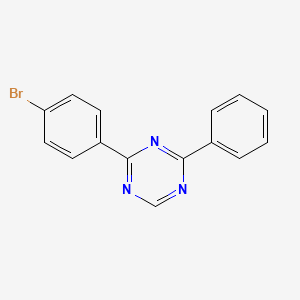
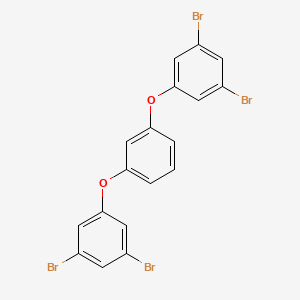
![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)
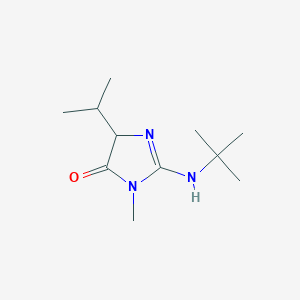
![4-[4-[(2-bromoacetyl)amino]phenyl]-N-[4-[3-(2,4,6-triaminopyrimidin-5-yl)propoxy]phenyl]butanamide](/img/structure/B12813572.png)
![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
